1-Amino-1-deoxy-D-xylitol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-deoxy-D-xylitol hydrochloride is a chemical compound with the molecular formula C5H14ClNO4 and a molecular weight of 187.62 g/mol . It is a derivative of xylitol, where one hydroxyl group is replaced by an amino group, and it is commonly used in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-deoxy-D-xylitol hydrochloride typically involves the reduction of a corresponding nitro sugar or the direct amination of a sugar alcohol. The reaction conditions often require the use of reducing agents such as hydrogen in the presence of a catalyst or chemical reducing agents like sodium borohydride . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
1-Amino-1-deoxy-D-xylitol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-deoxy-D-xylitol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the metabolism of amino sugars and their derivatives.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-1-deoxy-D-xylitol hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in sugar metabolism. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-deoxy-D-xylitol hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol hydrochloride: Similar structure but derived from glucitol instead of xylitol.
1-Deoxy-1-(methylamino)-D-glucitol hydrochloride: Contains a methylamino group instead of an amino group. These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C5H14ClNO4 |
---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H |
InChI-Schlüssel |
AFXRVZLJKFHWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.